Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)-
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Overview
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features bulky tert-butyl groups and a dimethyl-indene moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation: Introduction of tert-butyl groups via Friedel-Crafts alkylation.
Indene Functionalization: Functionalization of indene to introduce dimethyl groups.
Phenol Formation: Coupling reactions to attach the phenol group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
High-Pressure Reactions: Conducting reactions under high pressure to achieve desired yields.
Purification Techniques: Employing distillation, crystallization, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products.
Reduction: Reduction of the phenol group to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-: Similar structure but lacks the indene moiety.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Another tert-butylated phenol with different substitution patterns.
Indene, 1,2-dimethyl-: Shares the indene core but lacks the phenol and tert-butyl groups.
Properties
CAS No. |
632330-90-6 |
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Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(2,3-dimethyl-3H-inden-1-yl)phenol |
InChI |
InChI=1S/C25H32O/c1-15-16(2)22(19-12-10-9-11-18(15)19)20-13-17(24(3,4)5)14-21(23(20)26)25(6,7)8/h9-15,26H,1-8H3 |
InChI Key |
HVSWPEJLHNDYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C2=CC=CC=C12)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O)C |
Origin of Product |
United States |
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